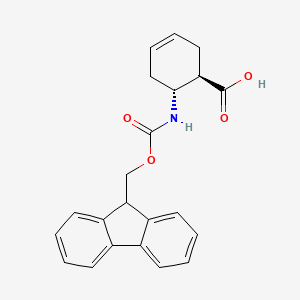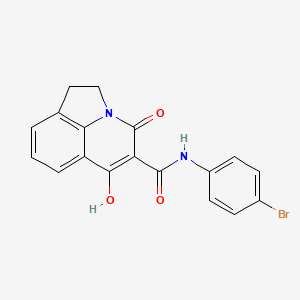
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- is a chemical compound belonging to the class of benzopyranones It is characterized by the presence of a bromine atom at the 6th position and a 2-methylphenyl group at the 2nd position of the benzopyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- can be achieved through several methods. One common approach involves the bromination of flavanone, followed by further reactions to introduce the 2-methylphenyl group. Another method includes the synthesis from 2′-hydroxychalcone dibromide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like acetic acid, and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenyl-(4H)-4-benzopyranone:
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-:
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- is unique due to the presence of both the bromine atom and the 2-methylphenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88952-79-8 |
|---|---|
Formule moléculaire |
C16H11BrO2 |
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
6-bromo-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 |
Clé InChI |
OPNDGMXTQUWZJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
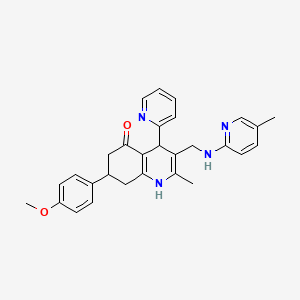
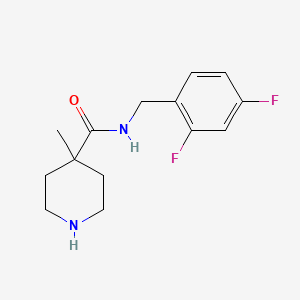
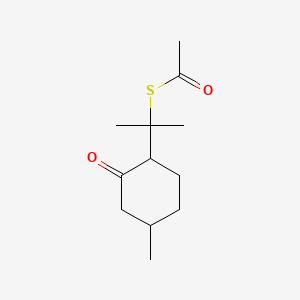


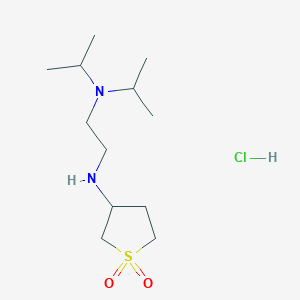

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)
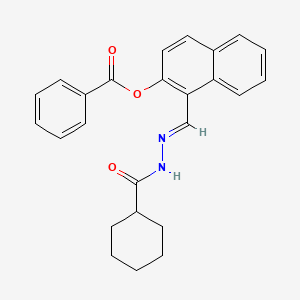

![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
